REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Br:12])=[CH:4][CH:3]=1.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+].C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:3][CH:4]=1 |f:3.4,6.7.8.9.10|
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Name
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|
Quantity
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500 mg
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Type
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reactant
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Smiles
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BrC1=CC=C(C2=CC=CC=C12)Br
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Name
|
|
Quantity
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0.18 mL
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Type
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reactant
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Smiles
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N1CCCC1
|
Name
|
|
Quantity
|
0.022 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
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Name
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|
Quantity
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0.24 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
|
0.008 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
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Details
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quenched by addition of water
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Type
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EXTRACTION
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Details
|
the mixture was extracted with DCM (3×)
|
Type
|
WASH
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Details
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washed with water, brine
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography (0 to 25% hexanes/DCM)
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Type
|
CUSTOM
|
Details
|
to obtain 400 mg (80%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |